4,5-Didehydro Brimonidine

説明

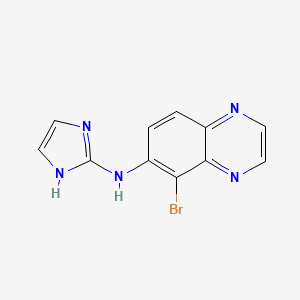

Structure

3D Structure

特性

IUPAC Name |

5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXZFBTUCZEINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151110-15-5 | |

| Record name | 4,5-Didehydro brimonidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151110155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIDEHYDRO BRIMONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ344QNP7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4,5 Didehydro Brimonidine

De Novo Synthetic Routes for 4,5-Didehydro Brimonidine (B1667796)

A de novo synthesis for 4,5-Didehydro Brimonidine, while not extensively detailed in dedicated literature, can be strategically designed based on established principles of quinoxaline (B1680401) and imidazole (B134444) chemistry.

Strategic Design of Synthetic Pathways and Reaction Schemes

The most plausible synthetic strategy involves a convergent approach, where the quinoxaline and imidazole heterocyclic systems are prepared separately and then coupled.

A key starting material is 5-bromo-6-aminoquinoxaline . The synthesis of this intermediate is well-documented and can be achieved from precursors like 4-nitro-o-phenylenediamine (B140028) through a sequence of cyclization, reduction, and selective bromination. google.com One reported method involves reacting 6-aminoquinoxaline (B194958) with a brominating agent such as copper(II) bromide in hydrobromic acid to achieve high yields of the desired precursor. chembk.comguidechem.com

The core of the de novo synthesis would then be the coupling of 5-bromo-6-aminoquinoxaline with a suitable imidazole precursor. Unlike the synthesis of Brimonidine, which uses an imidazoline (B1206853) precursor (often formed in situ from ethylenediamine), the synthesis of the didehydro analogue requires the direct introduction of the aromatic imidazole ring. google.comderpharmachemica.com A feasible reaction scheme involves the condensation of 5-bromo-6-aminoquinoxaline with a 2-substituted imidazole, such as 2-aminoimidazole or a derivative activated for nucleophilic substitution. This type of reaction is fundamental in the synthesis of many N-heterocyclic compounds.

Optimization of Reaction Parameters and Yields for Academic Synthesis

For any synthetic route, optimization of reaction parameters is crucial to maximize yield and purity. While specific optimization studies for the de novo synthesis of this compound are not published, insights can be drawn from related quinoxaline preparations. researchgate.netnih.govjcsp.org.pk Key parameters to consider for the coupling of 5-bromo-6-aminoquinoxaline and an imidazole precursor would include the choice of solvent, catalyst, temperature, and reaction time.

Studies on analogous reactions, such as the synthesis of quinoxaline derivatives, have shown that non-polar solvents can be favorable and that the choice of catalyst and base is critical. ias.ac.in For academic-scale synthesis, a design of experiments (DoE) approach, such as a Box-Behnken design, could be employed to efficiently screen and optimize these variables. researchgate.net

Below is an interactive data table illustrating a hypothetical optimization for the coupling reaction.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Toluene | Pd(OAc)₂ | 80 | 12 | 45 |

| 2 | Toluene | CuI | 100 | 24 | 65 |

| 3 | DMF | Pd(OAc)₂ | 100 | 12 | 55 |

| 4 | DMF | CuI | 120 | 24 | 70 |

| 5 | Dioxane | None | 120 | 48 | 30 |

This table is for illustrative purposes to show the parameters that would be subject to optimization in a research setting.

Stereoselective Synthesis Considerations for Related Didehydro Analogues

The this compound molecule itself is achiral and therefore does not require stereoselective synthesis. ncats.io However, if chiral centers were introduced into the structure, for instance by adding substituents to the quinoxaline or imidazole rings, stereoselective control would become a critical consideration.

The synthesis of complex chiral quinoxaline derivatives has been achieved through various methods, including multicomponent 1,3-dipolar cycloaddition reactions to create spiro-pyrrolidine quinoxaline systems with high stereoselectivity. researchgate.netuok.ac.ir For hypothetical chiral analogues of this compound, synthetic strategies could involve the use of chiral auxiliaries, asymmetric catalysis, or the separation of enantiomers from a racemic mixture via chiral chromatography. The development of stereoselective methods is a significant focus in modern organic chemistry, particularly for producing enantiomerically pure compounds for biological evaluation. mdpi.comnih.gov

Semisynthetic Approaches and Precursor Derivatization

Semisynthetic routes, particularly those starting from the parent drug Brimonidine, are the most documented source of this compound.

Conversion from Brimonidine and Related Precursors

This compound is a known metabolic and degradation product of Brimonidine. nih.govtandfonline.com The primary transformation is the oxidation, or dehydrogenation, of the 4,5-dihydro-1H-imidazol-2-yl (imidazoline) ring of Brimonidine to the aromatic 1H-imidazol-2-yl ring.

This conversion can occur under various conditions:

Metabolic Conversion: In vitro studies using liver fractions from various species have identified 4',5'-dehydrobrimonidine as a metabolite. nih.govtandfonline.com This biotransformation is catalyzed by enzymes such as aldehyde oxidase. nih.gov

Thermal Degradation: The compound has also been noted as a thermal degradation impurity, suggesting that exposure of Brimonidine to heat can induce the dehydrogenation process. researchgate.netnih.govresearcher.life

Oxidative Stress: Forced degradation studies show that Brimonidine is susceptible to degradation under oxidative conditions (e.g., using hydrogen peroxide), which can lead to the formation of various impurities, with the potential for dehydrogenation of the imidazoline ring. nih.govresearchgate.net

Mechanistic Elucidation of Formation Pathways for this compound

The formation of this compound from Brimonidine proceeds via an oxidative mechanism targeting the C-N single bonds within the imidazoline ring.

The involvement of hepatic aldehyde oxidase in the metabolic formation of this compound points to a biochemical oxidative pathway. nih.govtandfonline.com This enzyme typically catalyzes the oxidation of N-heterocyclic compounds. Furthermore, the oxidative cleavage of the imidazoline ring to form 5-bromo-6-guanidinoquinoxaline is another major metabolic pathway, indicating the reactivity of this part of the Brimonidine molecule. nih.govtandfonline.comeuropa.eumedsinfo.com.au

Functionalization and Derivatization Strategies for the this compound Scaffold

The strategic functionalization and derivatization of the this compound scaffold are pivotal in the exploration of novel analogues with potentially enhanced biological activities. These modifications primarily target the amine and bromine substituents on the quinoxaline ring, offering a versatile platform for chemical exploration.

Chemical Modification Methodologies

The chemical architecture of this compound, characterized by a bromo-substituted quinoxaline core and a secondary amine linkage to a dihydroimidazole (B8729859) ring, presents multiple avenues for modification. Key strategies include palladium-catalyzed cross-coupling reactions and functionalization of the exocyclic amine.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position of the quinoxaline ring is a prime site for modification via transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing a diverse array of substituents, thereby modulating the electronic and steric properties of the molecule.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromoquinoxaline with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology can be employed to introduce various aryl, heteroaryl, or alkyl groups at the 5-position. The choice of catalyst, such as Pd(dppf)Cl₂, and reaction conditions are crucial for achieving high yields. wikipedia.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the substitution of the bromine atom with a variety of primary or secondary amines. This can be used to introduce different amino functionalities, potentially influencing receptor binding and selectivity. uwindsor.casemanticscholar.orgresearchgate.net The selection of the appropriate phosphine (B1218219) ligand is critical for the success of these transformations. mit.edu

Functionalization of the Quinoxalin-6-amine Moiety: The secondary amine at the 6-position provides a handle for various chemical transformations, leading to a wide range of derivatives.

Acylation and Sulfonylation: The amine can be readily acylated or sulfonylated using acyl chlorides or sulfonyl chlorides, respectively, in the presence of a base. This introduces amide or sulfonamide functionalities, which can alter the compound's physicochemical properties. nih.govresearchgate.net

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. These modifications can introduce additional hydrogen bonding capabilities, which may be important for biological interactions. nih.govresearchgate.net

A summary of potential chemical modification methodologies for the this compound scaffold is presented in Table 1.

Table 1: Chemical Modification Methodologies for the this compound Scaffold

| Reaction Type | Target Site | Reagents and Conditions | Potential Modifications |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C5-Br | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂), base | Introduction of aryl, heteroaryl, or alkyl groups |

| Buchwald-Hartwig Amination | C5-Br | Primary/secondary amines, Pd catalyst, phosphine ligand, base | Introduction of diverse amino functionalities |

| Acylation | N6-H | Acyl chlorides, base | Formation of amide derivatives |

| Sulfonylation | N6-H | Sulfonyl chlorides, base | Formation of sulfonamide derivatives |

| Urea Formation | N6-H | Isocyanates, base | Formation of urea derivatives |

Synthesis of Novel this compound Analogues

The synthesis of novel analogues of this compound is a key step in structure-activity relationship (SAR) studies aimed at identifying compounds with improved pharmacological profiles. These synthetic efforts typically build upon the chemical modification methodologies described previously.

One general approach involves the synthesis of a library of 2,3-substituted quinoxalin-6-amine analogues, which can then be further modified. nih.govresearchgate.netfrontiersin.org For instance, starting with 4-nitro-o-phenylenediamine, condensation with a 1,2-dicarbonyl compound yields a 6-nitroquinoxaline (B1294896) derivative. Subsequent reduction of the nitro group affords the corresponding 6-aminoquinoxaline, which can then be brominated to yield the 5-bromo-6-aminoquinoxaline precursor. researchgate.net This precursor serves as a versatile intermediate for introducing the dihydroimidazole moiety and for further diversification.

A novel process for the synthesis of brimonidine and its derivatives involves the condensation of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene (B1197577) urea in the presence of phosphorus oxychloride to form an acetylated intermediate. sphinxsai.comresearchgate.net This intermediate can then be hydrolyzed to yield the final product. This pathway offers a route to analogues by using substituted N-acetyl ethylene ureas.

The synthesis of molecular hybrids is another strategy to create novel analogues. For example, brimonidine has been derivatized by reaction with succinic anhydride (B1165640) to introduce a carboxylic acid linker, which can then be coupled to other pharmacophores, such as H₂S donors. researchgate.net This approach could be adapted to this compound to create dual-acting ligands.

Table 2 outlines the synthesis of representative novel this compound analogues based on established synthetic routes for related compounds.

Table 2: Synthesis of Novel this compound Analogues

| Analogue Type | Synthetic Strategy | Key Intermediate | Example Reagents |

|---|---|---|---|

| C5-Aryl/Heteroaryl Analogues | Suzuki-Miyaura Coupling | 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ |

| C5-Amino Analogues | Buchwald-Hartwig Amination | 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | Piperidine, Pd₂(dba)₃, XPhos, NaOtBu |

| N6-Acyl Analogues | Acylation | This compound | Acetyl chloride, triethylamine (B128534) |

| N6-Sulfonyl Analogues | Sulfonylation | This compound | Tosyl chloride, pyridine |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final this compound product are critical for ensuring high purity and for accurate characterization. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of brimonidine and its impurities. researchgate.netnih.govderpharmachemica.comresearcher.lifenih.gov Reversed-phase HPLC methods, often using a C18 stationary phase, are commonly developed. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), is optimized to achieve efficient separation. researchgate.netresearchgate.netnih.gov For preparative HPLC, the conditions are scaled up to isolate larger quantities of the desired compound. derpharmachemica.com Flash column chromatography is also a widely used technique for the purification of quinoxaline derivatives and their intermediates. frontiersin.orgderpharmachemica.com

Crystallization Techniques: Crystallization is a crucial step for the final purification of the active pharmaceutical ingredient and its intermediates, as it can effectively remove impurities and lead to a stable crystalline form. nih.govoup.comgoogleapis.comgoogle.com The choice of solvent is critical for successful crystallization. A solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures is ideal. wikipedia.org For brimonidine tartrate, recrystallization from solvents such as methanol has been reported. google.com In cases where a single solvent is not effective, anti-solvent crystallization can be employed. wikipedia.org The study of different polymorphic forms through controlled crystallization is also important for pharmaceutical development. google.com

Isolation of Intermediates: The isolation of key intermediates in a multi-step synthesis allows for their characterization and ensures the purity of the material proceeding to the next step. In the synthesis of brimonidine, intermediates such as acetyl brimonidine can be isolated by precipitation and filtration. sphinxsai.com The pH of the reaction mixture can be a critical parameter to control during workup to avoid the formation of certain impurities. derpharmachemica.com In some processes, intermediates are not isolated to improve process efficiency, but this requires careful control over the reaction conditions to minimize impurity formation. sphinxsai.comquickcompany.in

Table 3 provides a summary of advanced purification and isolation techniques applicable to this compound and its synthetic pathway.

Table 3: Advanced Purification and Isolation Techniques

| Technique | Application | Key Parameters |

|---|---|---|

| Preparative HPLC | Isolation of final product and impurities | Stationary phase (e.g., C18), mobile phase composition, flow rate, detector wavelength |

| Flash Column Chromatography | Purification of synthetic intermediates | Stationary phase (e.g., silica (B1680970) gel), eluent system |

| Recrystallization | Final purification of product and intermediates | Solvent selection, temperature profile, cooling rate |

| Anti-solvent Crystallization | Purification of compounds with challenging solubility profiles | Solvent/anti-solvent pair, addition rate |

Sophisticated Spectroscopic and Structural Elucidation Methodologies for 4,5 Didehydro Brimonidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 4,5-Didehydro Brimonidine (B1667796). ontosight.airesearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. Certificates of Analysis for this compound confirm that its structure is verified using NMR. lgcstandards.com

A full assignment of the proton (¹H) and carbon (¹³C) signals is achieved through a suite of 1D and 2D NMR experiments. researchgate.netresearchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of distinct proton environments and their splitting patterns, indicating adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. e-bookshelf.de It is instrumental in mapping out the proton spin systems within the quinoxaline (B1680401) and imidazole (B134444) rings of the molecule. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. emerypharma.com This allows for the unambiguous assignment of carbon signals based on previously assigned proton signals. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for assembling the molecular skeleton by connecting different spin systems, for example, linking the imidazole ring to the quinoxaline ring system via the amine bridge. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry and conformation of the molecule in solution.

| NMR Technique | Purpose in Analyzing 4,5-Didehydro Brimonidine |

| ¹H NMR | Identifies proton environments and their multiplicities. |

| ¹³C NMR | Identifies unique carbon environments. |

| COSY | Establishes proton-proton (H-H) connectivity within the quinoxaline and imidazole rings. e-bookshelf.de |

| HSQC | Correlates protons to their directly bonded carbons (one-bond C-H). emerypharma.com |

| HMBC | Establishes long-range (2-3 bond) connectivity between protons and carbons, linking molecular fragments. columbia.edu |

| NOESY | Determines through-space proximity of protons, aiding in conformational analysis. ua.es |

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction or to aid in spectral assignment. wikipedia.org In this strategy, specific atoms in the molecule are replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). simsonpharma.com While not commonly performed for routine impurity identification, it is invaluable for complex structural problems or metabolic studies. nih.gov For instance, synthesizing this compound with a ¹³C-labeled carbonyl or a ¹⁵N-labeled amine would allow for the definitive assignment of those specific carbon or nitrogen signals in the respective NMR spectra. Deuterium labeling, as seen in the related compound Brimonidine-d4, is frequently used to create internal standards for quantitative mass spectrometry, but it can also simplify ¹H NMR spectra by replacing a proton signal with a silent deuterium atom. nih.govmedchemexpress.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. researchgate.netsannova.net By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can provide an exact mass that corresponds to a unique molecular formula, in this case, C₁₁H₈BrN₅. lgcstandards.com This technique is often coupled with liquid chromatography (LC) for the analysis of impurities. researchgate.net

To be analyzed by mass spectrometry, the analyte must first be ionized. ESI and APCI are two common atmospheric pressure ionization techniques used in LC-MS. wikipedia.org

Electrospray Ionization (ESI): ESI is a soft ionization method that is well-suited for polar and thermally labile molecules. youtube.com It generates ions directly from a solution, making it highly compatible with LC. Given the polar nature of the amine and imidazole functionalities in this compound, ESI is a primary choice for its analysis, often in positive ion mode to generate protonated molecules [M+H]⁺. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are stable at higher temperatures. youtube.com The sample is vaporized and then ionized through gas-phase ion-molecule reactions. wikipedia.org While ESI is generally preferred for this compound class, APCI can serve as a complementary technique, especially when matrix effects suppress the ESI signal. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS or MS²) is a technique that provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. eag.com This method is invaluable for confirming the identity of impurities. nih.govresearchgate.net In an MS/MS experiment on this compound, the [M+H]⁺ ion would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragments analyzed in the second mass analyzer. eag.com The fragmentation pattern is like a fingerprint for the molecule, revealing characteristic losses and cleavages that correspond to its structure. For example, fragmentation can confirm the presence of the bromo-quinoxaline and imidazole substructures. Studies on the parent drug, Brimonidine, show characteristic transitions of m/z 292→212, which corresponds to a specific fragmentation pathway that can be compared to that of its didehydro impurity. nih.govnih.govresearchgate.net

X-Ray Crystallography for Solid-State Molecular Architecture Determination (If applicable)

To date, there is no publicly available single-crystal X-ray diffraction data for this compound. researchgate.net If such data were available, it would provide unequivocal proof of the molecular structure and connectivity, serving as the ultimate reference for the spectroscopic data obtained from NMR and MS analyses.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and probing its conformational landscape. mdpi.com These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to an IR spectrum. cardiff.ac.uk Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the scattered photons have been shifted in frequency by the vibrational modes of the molecule. scm.com

For this compound, which is chemically known as 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine, the vibrational spectra would be expected to exhibit characteristic bands corresponding to its distinct structural components: the quinoxaline ring system, the imidazole ring, the secondary amine linker, and the carbon-bromine bond.

Expected Vibrational Modes for this compound:

Quinoxaline Ring Vibrations: The quinoxaline moiety would give rise to a series of complex vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.net The C=C and C=N stretching vibrations within the fused ring system are expected to appear in the 1625-1430 cm⁻¹ range. scialert.netresearchgate.net Ring breathing modes and other deformations would be found at lower wavenumbers.

Imidazole Ring Vibrations: The imidazole ring also has characteristic vibrational modes. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3150-2850 cm⁻¹ region in IR spectra. C=N stretching within the imidazole ring is also expected in the 1650-1550 cm⁻¹ range.

Amine Linker Vibrations: The secondary amine (N-H) linking the quinoxaline and imidazole rings would exhibit a stretching vibration, typically in the 3500-3300 cm⁻¹ region. The N-H bending vibration is expected around 1650-1550 cm⁻¹.

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Due to the lack of publicly available experimental IR and Raman spectra for this compound, the following table presents hypothetical, yet representative, vibrational frequencies and their assignments based on the analysis of related quinoxaline and imidazole derivatives found in the literature. scialert.netresearchgate.netresearchgate.net

Interactive Data Table: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Functional Group/Moiety |

| N-H Stretch (Amine) | ~3400 (m, sh) | ~3400 (w) | Secondary Amine |

| N-H Stretch (Imidazole) | ~3120 (br) | ~3120 (w) | Imidazole |

| Aromatic C-H Stretch | ~3060 (m) | ~3060 (s) | Quinoxaline, Imidazole |

| C=N Stretch | ~1620 (s) | ~1620 (m) | Quinoxaline, Imidazole |

| C=C Stretch (Aromatic) | ~1580 (s) | ~1580 (s) | Quinoxaline |

| N-H Bend (Amine) | ~1560 (m) | ~1560 (w) | Secondary Amine |

| Ring Breathing | ~1050 (m) | ~1050 (s) | Quinoxaline, Imidazole |

| C-H Out-of-Plane Bend | ~850 (s) | ~850 (w) | Quinoxaline |

| C-Br Stretch | ~550 (m) | ~550 (s) | Bromo-substituent |

Note: s = strong, m = medium, w = weak, br = broad, sh = sharp. This data is illustrative and based on typical values for the respective functional groups.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (If applicable)

Chiroptical spectroscopy encompasses techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. mdpi.com These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. researchgate.net

The applicability of chiroptical spectroscopy to this compound depends on whether the molecule is chiral. The structure, 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine, does not possess a stereocenter in the traditional sense (a carbon atom with four different substituents). However, chirality can also arise from atropisomerism, where rotation around a single bond is restricted, leading to stable, non-superimposable conformers. In the case of this compound, the potential for restricted rotation around the C-N bond linking the quinoxaline and imidazole rings could, in principle, lead to chiral conformers. If such stable atropisomers exist and can be separated, or if one is preferentially formed, chiroptical techniques would be invaluable for their stereochemical characterization.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. mdpi.com For a chiral derivative of quinoxaline, the electronic transitions (e.g., π → π* and n → π*) would give rise to characteristic positive or negative Cotton effects in the ECD spectrum. mdpi.com The sign and magnitude of these effects are highly sensitive to the molecule's absolute configuration and conformation. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. researchgate.net A VCD spectrum provides information about the stereochemistry associated with the molecule's vibrational modes. researchgate.net For each vibrational band in the IR spectrum, a corresponding VCD band will be observed, which can be positive or negative depending on the molecule's chirality.

Given that this compound is primarily considered an impurity and detailed studies on its potential chirality are not available, the discussion of chiroptical spectroscopy remains largely theoretical. If the molecule were found to exhibit stable atropisomerism, ECD and VCD would be the methods of choice for assigning the absolute configuration of the enantiomers.

Correlation of Theoretical Spectroscopic Predictions with Experimental Data

In modern structural elucidation, the correlation of experimentally obtained spectroscopic data with theoretically predicted spectra has become an indispensable tool. researchgate.netnih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), allow for the prediction of various molecular properties, including vibrational frequencies (IR and Raman), and chiroptical spectra (ECD and VCD). cardiff.ac.ukmdpi.com

The process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer at a chosen level of theory.

Frequency Calculation: Calculating the harmonic vibrational frequencies for the optimized geometries. These theoretical frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net

Spectrum Simulation: Generating the theoretical IR, Raman, ECD, and VCD spectra based on the calculated frequencies and intensities.

For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would provide a theoretical vibrational spectrum. researchgate.net By comparing the calculated wavenumbers and intensities with experimental IR and Raman data (were it available), a detailed and confident assignment of the observed vibrational bands can be achieved.

Similarly, if the molecule were chiral, theoretical ECD and VCD spectra for the possible enantiomers would be calculated. mdpi.comresearchgate.net Comparison of these theoretical spectra with the experimental ECD and VCD data would allow for the unambiguous determination of the absolute configuration. researchgate.net

The following table illustrates how theoretical predictions could be correlated with hypothetical experimental data for key vibrational modes of this compound.

Interactive Data Table: Correlation of Hypothetical Experimental and Theoretical Vibrational Data for this compound

| Vibrational Mode | Hypothetical Experimental Wavenumber (cm⁻¹) | Theoretical (DFT/B3LYP) Wavenumber (cm⁻¹) (Scaled) | Assignment |

| N-H Stretch (Amine) | 3405 | 3410 | Asymmetric stretch of the secondary amine N-H bond |

| Aromatic C-H Stretch | 3062 | 3068 | C-H stretching vibrations of the quinoxaline and imidazole rings |

| C=N Stretch | 1621 | 1625 | Coupled C=N and C=C stretching modes of the quinoxaline ring |

| N-H Bend (Amine) | 1558 | 1562 | In-plane bending of the secondary amine N-H bond |

| C-Br Stretch | 552 | 548 | Stretching vibration of the Carbon-Bromine bond |

Note: This data is illustrative. The theoretical values are representative of what might be obtained from DFT calculations and are scaled for better comparison with experimental values.

This correlative approach significantly enhances the confidence in structural assignments, providing a level of detail that is often unattainable through experimental data alone.

Theoretical and Computational Chemistry Approaches to 4,5 Didehydro Brimonidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its stability, reactivity, and spectroscopic properties. ethernet.edu.et Methods like ab initio calculations and Density Functional Theory (DFT) are used to solve the Schrödinger equation for a given molecular system, providing a detailed picture of its electronic landscape. epstem.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. epstem.net For 4,5-Didehydro Brimonidine (B1667796), DFT calculations can elucidate key electronic properties. These studies typically involve optimizing the molecule's geometry to find its lowest energy conformation and then calculating various electronic descriptors.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about how the molecule might interact with other chemical species. For 4,5-Didehydro Brimonidine, the bromine atom and nitrogen atoms of the quinoxaline (B1680401) and imidazole (B134444) rings would be expected to show distinct electrostatic potentials, influencing its reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents theoretical data that would be generated from a typical DFT analysis.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -2950 Hartrees | Represents the total electronic energy of the optimized molecular structure. |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest-energy electron-accepting orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. epstem.net |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C: -0.1 to +0.2; N: -0.3 to -0.5; Br: -0.15 | Provides a quantitative measure of the partial charge on each atom, indicating sites for electrophilic or nucleophilic attack. |

Reaction Pathway Modeling for Formation and Chemical Transformation

Computational chemistry can model the step-by-step mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction kinetics. This is particularly useful for understanding the formation of this compound, likely as a degradation or transformation product of Brimonidine. Theoretical modeling could investigate potential pathways such as oxidation or dehydrogenation.

By calculating the potential energy surface for a proposed reaction, researchers can identify the most energetically favorable pathway. For instance, the formation of the 4,5-didehydro bond could be modeled to determine if it proceeds through a radical mechanism or a concerted step. Such studies can also predict the stability of intermediates and the likelihood of side reactions, complementing experimental findings from stability studies and impurity profiling. researchgate.net Similarly, the potential for further chemical transformations of this compound, such as its susceptibility to nucleophilic attack on the quinoxaline ring, can be computationally explored. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Theoretical Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing conformational changes and interactions with the surrounding environment. utupub.finih.gov Unlike static quantum calculations, MD simulates the movement of atoms and molecules by solving Newton's equations of motion, offering insights into flexibility and binding dynamics. utupub.fi

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotatable bonds, particularly the bond connecting the imidazole and quinoxaline rings. An MD simulation would reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological binding pocket.

When a hypothetical biological target is known or proposed, MD simulations can model the ligand-target complex. mdpi.com Starting from a docked pose, the simulation shows how the ligand and protein residues adjust to one another, the stability of the interaction, and the role of solvent molecules. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of different regions. mdpi.com

Table 2: Typical Parameters for a Hypothetical MD Simulation of this compound in a Protein Binding Site This table outlines a standard setup for a theoretical MD simulation study.

| Parameter | Example Specification | Purpose |

| Simulation Software | GROMACS, AMBER | Programs used to run the MD simulation. utupub.fi |

| Force Field | AMBER ff99SB-ILDN, CHARMM36 | A set of parameters describing the potential energy of the system's atoms and bonds. utupub.fi |

| Solvent Model | TIP3P Water | Explicitly models water molecules to simulate an aqueous environment. |

| System Size | ~50,000 atoms | Includes the protein, ligand, water, and counter-ions to neutralize the system. |

| Simulation Time | 100-200 nanoseconds (ns) | The duration of the simulation, chosen to be long enough to observe relevant molecular motions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Used to quantify the stability of the complex, residue flexibility, and specific interactions over time. mdpi.com |

In Silico Prediction of Potential Interaction Profiles with Biological Macromolecules (Non-clinical, mechanistic focus)

In silico predictive models use a molecule's structure to forecast its physicochemical properties and potential biological activities. nih.govchemistry.kz These tools are often based on Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms trained on large datasets of known compounds. cutm.ac.in

For this compound, these predictive tools can generate a hypothesis about its potential interaction profile without performing any lab experiments. Based on its structural features—a bromine-substituted quinoxaline fused system linked to an imidazole group—models can predict its likeness to known drugs and its propensity to interact with various classes of biological targets. For example, predictions might suggest if the compound is likely to be an enzyme inhibitor, a G-Protein Coupled Receptor (GPCR) ligand, or an ion channel modulator. nih.govchemistry.kz These predictions are purely mechanistic and serve to guide hypothesis-driven experimental testing.

Table 3: Hypothetical In Silico Prediction Profile for this compound This table shows representative data from online predictive tools, focusing on mechanistic targets.

| Prediction Model | Predicted Property | Predicted Score/Outcome | Mechanistic Implication |

| Molinspiration | Kinase Inhibitor | 0.35 | The scaffold may have features compatible with ATP-binding sites in kinases. nih.gov |

| Molinspiration | GPCR Ligand | 0.15 | The structure shows some similarity to known ligands for G-protein coupled receptors. nih.gov |

| Molinspiration | Enzyme Inhibitor | 0.40 | The molecule has a moderate probability of inhibiting one or more enzyme classes. nih.gov |

| PASS Online | Peptidase Inhibitor | Pa > 0.3 | Suggests a potential to interact with the active sites of peptidase enzymes. chemistry.kz |

| SwissTargetPrediction | Adrenergic Receptors | High Probability | Based on structural similarity to Brimonidine, the primary targets are predicted to be adrenergic receptors. |

Note: Scores are typically probabilities or activity scores (Pa); higher values indicate a greater likelihood of the activity.

Structure-Based Design Principles Applied to the this compound Scaffold (Theoretical applications)

Structure-based drug design (SBDD) uses the three-dimensional structure of a target to design or optimize ligands. gardp.org Even without a specific target, the core structure, or "scaffold," of a molecule like this compound can be used as a starting point for theoretical design exercises. biosolveit.de

The 5-bromo-quinoxalinyl-imidazole scaffold of this compound serves as a "privileged structure" that can be theoretically modified to explore new chemical space. Using computational tools, researchers can apply several design principles:

Scaffold Decoration: This involves theoretically adding, removing, or modifying functional groups at various positions on the scaffold. For example, one could model the effect of replacing the bromine atom with other halogens or a methyl group to see how it alters the predicted electronic properties and shape.

Fragment-Based Growth: If a binding mode is hypothesized, small molecular fragments could be computationally "grown" from the scaffold to explore potential new interactions with adjacent pockets in the target protein.

Scaffold Hopping: This advanced technique involves replacing the entire core scaffold with a structurally different one that maintains a similar 3D arrangement of key interacting functional groups. biosolveit.de For instance, the quinoxaline core could be replaced with another bicyclic heteroaromatic system to generate novel chemical entities with potentially different physicochemical properties but a similar theoretical interaction profile. nih.gov These theoretical exercises are invaluable for designing new compound libraries with improved or entirely new activities based on the initial this compound structure.

Biotransformation and Metabolic Fate Research of 4,5 Didehydro Brimonidine

Enzymatic Pathways Leading to 4,5-Didehydro Brimonidine (B1667796) Formation

The generation of 4,5-Didehydro Brimonidine from its parent compound, brimonidine, is a critical first step in its metabolic journey. Research into this biotransformation has identified key enzymatic players and provided insights into the reaction mechanisms.

Identification of Involved Enzymes and Isoforms (e.g., aldehyde oxidase)

The primary enzyme implicated in the metabolism of brimonidine is aldehyde oxidase (AO) nih.govresearchgate.net. This cytosolic enzyme is known for its broad substrate specificity, catalyzing the oxidation of various aldehydes and heterocyclic compounds nih.gov. While the extensive metabolism of brimonidine is well-documented, the formation of this compound is particularly prominent in certain species, such as dogs nih.gov. This species-specific difference is likely attributable to variations in the activity of hepatic aldehyde oxidase nih.gov.

Mechanistic Elucidation of Biotransformation Reactions

The conversion of brimonidine to this compound involves a dehydrogenation reaction, specifically the removal of two hydrogen atoms from the imidazoline (B1206853) ring. This process is a form of oxidation. The catalytic mechanism of aldehyde oxidase typically involves the hydroxylation of a carbon atom adjacent to a nitrogen in a heterocyclic ring. It is plausible that the formation of this compound proceeds through an oxidative mechanism mediated by aldehyde oxidase, where the enzyme facilitates the removal of hydrogen atoms from the 4 and 5 positions of the imidazoline ring of brimonidine.

Subsequent Biotransformation of this compound

Once formed, this compound does not remain metabolically inert. It serves as a substrate for further enzymatic reactions, leading to the formation of a series of downstream metabolites.

Characterization of Downstream Metabolites

Research has led to the characterization of dehydro-hydroxybrimonidine metabolites, which are downstream products of this compound researchgate.net. Specifically, these have been identified as 2-oxo-4',5'-dehydrobrimonidine and 3-oxo-4',5'-dehydrobrimonidine researchgate.net. These metabolites result from the oxidation of the imidazoline ring of the dehydro-brimonidine intermediate.

The following table summarizes the known downstream metabolites of this compound:

| Metabolite Name | Chemical Transformation |

| 2-oxo-4',5'-dehydrobrimonidine | Oxidation at the 2-position of the imidazoline ring |

| 3-oxo-4',5'-dehydrobrimonidine | Oxidation at the 3-position of the imidazoline ring |

Proposed Metabolic Cascades and Pathways

Based on the identified metabolites, a proposed metabolic cascade for this compound can be outlined. The initial dehydrogenation of brimonidine to this compound is followed by subsequent oxidation reactions.

A plausible metabolic pathway is as follows:

Brimonidine → this compound → 2-oxo-4',5'-dehydrobrimonidine / 3-oxo-4',5'-dehydrobrimonidine

This cascade highlights a progression of oxidative modifications to the brimonidine molecule, initiated by the formation of the dehydro-metabolite.

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems and Cellular Models

To understand the persistence and clearance of this compound, in vitro metabolic stability studies are essential. These studies typically utilize isolated enzyme systems, such as liver microsomes or S9 fractions, and cellular models like hepatocytes.

While specific in vitro metabolic stability data for this compound is not extensively available in the public domain, the metabolic stability of the parent compound, brimonidine, has been investigated. In vitro studies with rat, rabbit, dog, monkey, and human liver fractions have shown that brimonidine undergoes extensive hepatic metabolism nih.gov. The rate and profile of this metabolism, including the formation of this compound, show species-dependent variability nih.gov.

The stability of a compound in these in vitro systems provides an indication of its likely in vivo clearance. A compound that is rapidly metabolized in liver S9 fractions or hepatocytes is generally expected to have a higher clearance and shorter half-life in the body. Given that this compound is a substrate for further metabolism, it is hypothesized that it would exhibit a finite metabolic stability in these systems, leading to the formation of its downstream oxo-metabolites. Further research is required to quantify the precise metabolic stability of this compound in various in vitro systems.

Mechanistic Investigations into 4,5 Didehydro Brimonidine S Chemical Reactivity and Biological Interactions Non Clinical Focus

Exploration of Chemical Stability and Degradation Pathways

The chemical stability of a pharmaceutical compound is a critical factor influencing its efficacy and safety. Investigations into the stability of brimonidine (B1667796), the parent compound of 4,5-Didehydro Brimonidine, have revealed its susceptibility to degradation under certain conditions.

Identification of Degradation Products and Their Formation Mechanisms

Forced degradation studies are instrumental in identifying potential degradation products and understanding the pathways through which a drug substance breaks down. These studies subject the compound to stress conditions that are more severe than those it would typically encounter during storage and use.

In the case of brimonidine tartrate, forced degradation studies have shown that it is susceptible to oxidative and hydrolytic conditions. europa.eu Under oxidative stress, several degradation products have been identified. researchgate.net One notable degradation product is 3,6,11,13,16-pentaazatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-1,3,5,7,9,12-hexaene, which was detected in stability batches of brimonidine tartrate. researchgate.net The formation of this impurity is thought to occur through an Ullman coupling reaction. researchgate.net

Other identified degradation products include 2-oxo or 3-oxo-4',5'-dehydrobrimonidine and a novel benzimidazole (B57391) derivative metabolite, (4-bromo-lH-benzoimidazol-5-yl)-imidazolidin-2-ylidene-amine. researchgate.net The formation of these products highlights the chemical transformations that brimonidine can undergo, including oxidation and cyclization reactions.

Interactive Data Table: Identified Degradation Products of Brimonidine

| Degradation Product Name | Formation Condition | Putative Formation Mechanism | Citation |

| 3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene | Stability Batches | Ullman coupling reaction | researchgate.net |

| 2-oxo or 3-oxo-4',5'-dehydrobrimonidine | Microsomal Incubations | Oxidation | researchgate.net |

| (4-bromo-lH-benzoimidazol-5-yl)-imidazolidin-2-ylidene-amine | In vivo (rats) | Metabolic transformation | researchgate.net |

Influence of Environmental Factors on Chemical Stability (e.g., pH, light, temperature)

Environmental factors play a significant role in the chemical stability of brimonidine. Studies have shown that brimonidine tartrate eye drops are sensitive to high temperatures and strong illumination. smmu.edu.cn This suggests that the compound can degrade when exposed to heat and light, emphasizing the need for proper storage conditions.

The pH of the formulation also has a marked influence on brimonidine's stability. The stability of brimonidine tartrate eye drops decreases as the pH increases. smmu.edu.cn An acidic pH environment is considered optimal for maintaining the stability of the preparation. smmu.edu.cn Conversely, increasing the pH of an ophthalmic solution can enhance the bioavailability of brimonidine in ocular tissues. nih.gov This is attributed to the pH partition hypothesis, where a higher pH increases the proportion of the un-ionized form of the drug, which can more readily penetrate biological membranes. nih.govdrugbank.com

For instance, the bioavailability of topically applied brimonidine in the aqueous humor was found to be approximately 1.3-fold higher when the pH of the formulation was increased from 6.4 to 7.3. drugbank.com This demonstrates a trade-off between chemical stability and bioavailability that needs to be carefully considered in formulation development.

Interactive Data Table: Influence of Environmental Factors on Brimonidine Stability

| Environmental Factor | Effect on Stability | Optimal Condition for Stability | Citation |

| Temperature | Sensitive to high temperature | Low temperature | smmu.edu.cn |

| Light | Sensitive to strong illumination | Away from light | smmu.edu.cn |

| pH | Stability decreases with increasing pH | Acidic pH | smmu.edu.cn |

Theoretical or In Vitro Receptor/Enzyme Interaction Profiling

Understanding how a compound interacts with its biological targets is fundamental to elucidating its mechanism of action. For this compound, this involves examining its interactions with receptors and enzymes.

Binding Site Analysis and Mode of Interaction (Theoretical Modeling)

Computational methods, such as molecular docking and homology modeling, are powerful tools for predicting the binding modes of ligands to their target receptors. researchgate.net These techniques can help identify key amino acid residues within the binding site that are crucial for the interaction. For G protein-coupled receptors (GPCRs) like the alpha-2 adrenoceptor, homology modeling can be used to build 3D structures based on the known structures of related proteins, which can then be used for docking studies. researchgate.net

Enzyme Inhibition/Activation Studies in Isolated Systems

The metabolism of brimonidine is primarily carried out by hepatic aldehyde oxidases. drugbank.com Aldehyde oxidase (AOX) and xanthine (B1682287) oxidoreductase (XOR) are molybdenum hydroxylase enzymes that catalyze the oxidation of various heteroaromatic rings and aldehydes. researchgate.net While these enzymes are not major contributors to the metabolism of many currently marketed drugs, AOX has become an increasingly important metabolic pathway for new drug candidates. researchgate.net

In vitro studies using isolated enzyme systems are crucial for characterizing the inhibitory or activating effects of a compound on specific enzymes. For brimonidine, such studies would involve incubating the compound with purified or recombinant aldehyde oxidase to determine kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). This would provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

Cellular and Molecular Mechanistic Studies (e.g., signaling pathways in in vitro models)

The biological effects of this compound are mediated through its interaction with cellular signaling pathways. In vitro cell culture models provide a valuable system for dissecting these molecular mechanisms.

Activation of alpha-2 adrenergic receptors by agonists like brimonidine initiates a complex Gi-coupled signaling cascade. drugbank.comnih.gov This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. drugbank.comnih.gov The reduction in cAMP has downstream effects, including a decrease in the release of norepinephrine (B1679862) at synaptic junctions. drugbank.com

In vitro studies have demonstrated the protective effects of brimonidine on neuronal cells. For example, brimonidine has been shown to protect cultured retinal ganglion cells from glutamate-induced cytotoxicity. nih.gov It has also been found to prevent hydroquinone-induced damage in human retinal pigment epithelium (ARPE-19) cells and human retinal Müller cells (MIO-M1). nih.govnih.gov These protective effects are mediated, at least in part, through the preservation of mitochondrial membrane potential and the reduction of reactive oxygen species (ROS) production. nih.govnih.gov

Interactive Data Table: In Vitro Cellular Effects of Brimonidine

| Cell Line | Experimental Condition | Observed Effect | Putative Mechanism | Citation |

| Cultured Retinal Ganglion Cells | Glutamate-induced cytotoxicity | Protection from cell death | Neuroprotection | nih.gov |

| ARPE-19 | Hydroquinone-induced damage | Increased cell viability, improved mitochondrial membrane potential, decreased ROS | Prevention of mitochondrial damage and oxidative stress | nih.govnih.gov |

| MIO-M1 | Hydroquinone-induced damage | Increased cell viability, improved mitochondrial membrane potential (at higher doses), decreased ROS (at higher doses) | Prevention of mitochondrial damage and oxidative stress | nih.govnih.gov |

Advanced Analytical Methodologies for Research on 4,5 Didehydro Brimonidine

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are indispensable for separating 4,5-Didehydro Brimonidine (B1667796) from the active pharmaceutical ingredient (API), Brimonidine, and other related impurities, often within complex sample matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of Brimonidine and its impurities due to its versatility and high resolution. ontosight.ai The development of a stability-indicating HPLC method is crucial for separating 4,5-Didehydro Brimonidine from the parent drug and its degradation products.

Research findings indicate that reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. C8 and C18 columns are frequently reported as effective stationary phases for achieving efficient separation. researchgate.net The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727), delivered in either an isocratic or gradient elution mode to ensure adequate resolution between all compounds. researchgate.netresearchgate.net UV detection is commonly performed at wavelengths between 246 nm and 254 nm, where brimonidine and its related compounds exhibit significant absorbance. nih.govresearchgate.netscispace.com Validation of these methods in accordance with ICH guidelines confirms their linearity, accuracy, precision, and robustness. nih.govscispace.com

Table 1: Examples of HPLC Method Parameters for Brimonidine and Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C8 (250mm x 4.6mm, 5µm) researchgate.net | Diamonsil C18 (150mm x 4.6mm, 5µm) nih.gov | Inertsil ODS 3V (C18) scispace.com |

| Mobile Phase | Gradient of 20mM ammonium (B1175870) acetate (B1210297) (pH 6.0) and Methanol/Acetonitrile researchgate.net | Phosphate buffer (10mM, pH 3.5) with 0.5% triethylamine (B128534) and methanol (85:15, v/v) nih.gov | 0.02M Octane 1-sulfonic acid sodium salt (pH 3.5) and acetonitrile (64:36 v/v) scispace.com |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov | 1.0 mL/min scispace.com |

| Detection | UV at 248 nm researchgate.net | Diode Array Detector at 246 nm nih.gov | UV at 254 nm scispace.com |

| Key Finding | Resolution between brimonidine and three impurities was >3.0. researchgate.net | Method validated for linearity (R² > 0.999) in the range of 0.01–50 μg/mL. nih.gov | LOD and LOQ were 0.0561 and 0.1848 µg/mL, respectively. scispace.com |

Gas Chromatography (GC) Applications

While HPLC is more common, Gas Chromatography (GC), particularly when coupled with mass spectrometry, can be applied for the analysis of Brimonidine-related compounds, though it often requires a derivatization step. nih.gov Compounds like Brimonidine and its impurities are generally non-volatile, which necessitates chemical modification to increase their volatility for GC analysis. researchgate.net

A highly sensitive and selective GC/MS assay has been developed for the quantitation of brimonidine in human plasma. nih.gov This method involves solvent extraction followed by derivatization with a reagent such as 3,5-bis(trifluoromethyl)benzoyl chloride. nih.gov This process creates a more volatile and thermally stable derivative suitable for GC injection. researchgate.net A similar derivatization strategy would be applicable to this compound, allowing for its analysis by GC-MS, which can offer high sensitivity, especially when using negative chemical ionization conditions. nih.gov

Coupling Chromatography with Mass Spectrometry (LC-MS/MS, GC-MS) for Detection and Quantification

The coupling of chromatographic systems with mass spectrometry provides a powerful tool for both the sensitive quantification and the definitive identification of compounds like this compound.

Quantification Strategies in Research Samples (e.g., in vitro assays, synthetic reaction mixtures)

For the quantification of low-level analytes in complex research samples such as in vitro microsomal incubations or biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov These assays offer high sensitivity and selectivity.

Quantification is typically achieved using a stable isotope-labeled internal standard, such as Brimonidine-d4, to correct for matrix effects and variations during sample preparation and analysis. nih.govglpbio.com The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. nih.gov This highly specific detection allows for accurate quantification down to picogram or low nanogram-per-milliliter levels. nih.govnih.gov Calibration curves are constructed using linear regression with appropriate weighting to ensure accuracy across the desired concentration range. nih.gov

Table 2: LC-MS/MS Quantification Parameters for Brimonidine

| Parameter | Value/Description |

|---|---|

| Technique | Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Analysis Mode | Multiple-Reaction Monitoring (MRM) nih.gov |

| Internal Standard | Brimonidine-d4 nih.govglpbio.com |

| Brimonidine Transition | m/z 292 -> 212 nih.gov |

| Internal Standard Transition | m/z 296 -> 216 nih.gov |

| Lower Limit of Quantitation (LLOQ) | As low as 1.0 ng/mL in aqueous humor. nih.gov |

| Linearity | Achieved over a range of 1-1000 ng/mL. nih.gov |

Impurity Profiling and Identification in Synthetic Batches

During the synthesis of Brimonidine, several related substances, including this compound, can be formed. ontosight.ai This compound is specifically listed as Brimonidine Impurity F in the European Pharmacopoeia (EP). ontosight.aiclearsynth.comsynzeal.com Stability-indicating analytical methods are essential for detecting and identifying all potential impurities in the drug substance. researchgate.net

LC-MS/MS is a critical tool for this purpose. nih.gov During method development, stressed degradation studies (e.g., acid, base, oxidative, thermal stress) are performed to generate potential impurities. researchgate.net The resulting samples are analyzed by HPLC with UV detection, and any new peaks are further investigated by LC-MS/MS. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which help in determining the elemental composition of an unknown impurity. nih.gov Tandem mass spectrometry (MS/MS) experiments are then used to fragment the impurity ion, and the resulting fragmentation pattern provides structural information that, often combined with NMR data, leads to the definitive identification of the impurity's structure. nih.govnih.gov This comprehensive profiling ensures that all related substances in a synthetic batch are identified and controlled within acceptable limits.

Table 3: Known Impurities and Related Compounds of Brimonidine

| Compound Name | CAS Number | Notes |

|---|---|---|

| This compound | 151110-15-5 clearsynth.com | Also known as Brimonidine EP Impurity F. clearsynth.comsynzeal.com |

| Des-bromo this compound | 185312-10-1 clearsynth.com | An impurity lacking the bromine atom. clearsynth.com |

| BMT-cyclized impurity | N/A | A thermal degradation impurity identified by LC-MS/MS and NMR. nih.gov |

| 2-oxobrimonidine | N/A | An oxidative metabolite identified in vitro. nih.gov |

| 3-oxobrimonidine | N/A | An oxidative metabolite identified in vitro. nih.gov |

Capillary Electrophoresis (CE) Techniques for Purity and Isomer Analysis

Capillary Electrophoresis (CE) has emerged as a powerful and efficient separation technique in pharmaceutical analysis, offering high resolution, minimal sample consumption, and rapid analysis times. semanticscholar.org While specific applications of CE for this compound are not extensively documented in publicly available research, the principles and methodologies are highly applicable for its purity assessment and isomer analysis, drawing from established methods for the parent compound, brimonidine, and other pharmaceuticals. nih.govsemanticscholar.org

CE separates analytes based on their differential migration in an electric field within a narrow fused-silica capillary filled with a buffer solution. researchgate.net The technique's versatility is demonstrated through its various modes, such as Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Chiral CE, each suited for specific analytical challenges. semanticscholar.orgresearchgate.net

For purity analysis, CZE can effectively separate this compound from its process-related impurities and degradation products based on differences in their charge-to-size ratios. semanticscholar.org The high efficiency of CE systems allows for the detection and quantification of impurities at very low levels. sciex.com In a typical setup, a buffer such as borate (B1201080) at a specific pH is used as the operating buffer, and detection is carried out using a UV detector at a wavelength where the compounds exhibit maximum absorbance. nih.gov

Isomer analysis, particularly chiral separation, is a significant strength of capillary electrophoresis. nih.gov Since pharmaceutical compounds can exist as enantiomers with different pharmacological activities, methods to ensure enantiomeric purity are critical. semanticscholar.org Chiral CE is performed by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and subsequent separation. mdpi.com For a compound like this compound, a method could be developed using a specific type of cyclodextrin, such as sulfated β-cyclodextrin, dissolved in the background electrolyte to resolve its potential enantiomers. mdpi.com The optimization of parameters like chiral selector concentration, buffer pH, and applied voltage is crucial for achieving baseline separation. mdpi.com

The development of CE methods for this compound would involve:

Buffer Selection and Optimization: Screening various buffer systems (e.g., phosphate, borate) and pH levels to achieve optimal separation efficiency and peak shape. nih.gov

Chiral Selector Screening (for isomer analysis): Testing different types and concentrations of chiral selectors, primarily cyclodextrins, to find the most effective one for enantiomeric resolution. mdpi.com

Method Validation: Validating the developed method for parameters such as specificity, linearity, precision, accuracy, and limit of detection (LOD) and quantitation (LOQ) according to ICH guidelines. rroij.com

Given its advantages, capillary electrophoresis represents a valuable and complementary technique to liquid chromatography for the comprehensive analytical characterization of this compound. nih.gov

Development of Robust and Validated Analytical Methods for Academic Research Applications

The development of robust and validated analytical methods is a cornerstone of pharmaceutical research, ensuring that data generated is reliable, reproducible, and accurate. For academic research on this compound, this involves creating methods that can quantify the compound and its related impurities with high confidence. While specific validated methods for this compound are proprietary or in development, the process follows established principles seen in the extensive research on its parent compound, Brimonidine Tartrate. researchgate.netnih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose. ajrconline.org

A typical method development and validation process for a compound like this compound would adhere to the International Conference on Harmonisation (ICH) guidelines and involve the following key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components. rroij.com This is often demonstrated using a photodiode array (PDA) detector to check for peak purity. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov This is determined by analyzing a series of dilutions of the reference standard and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is typically evaluated by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. ijpsonline.com Acceptance criteria are often set between 97.0% and 103.0%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) being the key metric.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. rroij.com These are often calculated based on the signal-to-noise ratio (S/N), typically 3.3 for LOD and 10 for LOQ. rroij.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org Parameters that are varied include mobile phase composition, pH, flow rate, and column temperature. longdom.orgresearchgate.net

The following tables summarize typical validation parameters from robust HPLC methods developed for the analysis of Brimonidine Tartrate, which serve as a blueprint for methods applicable to this compound.

Table 1: Linearity and Range Data for Brimonidine Tartrate Analysis

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 0.01–50 µg/mL | nih.gov |

| Correlation Coefficient (R²) | 0.9998 | nih.gov |

| Regression Equation | Y = 103.42X + 2.83 | nih.gov |

Table 2: Accuracy (Recovery) Data for Brimonidine Tartrate

| Spiked Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Source |

|---|---|---|---|---|

| 50% | 10 | 9.98 | 99.8% | ijpsonline.com |

| 100% | 20 | 20.12 | 100.6% | ijpsonline.com |

| 150% | 30 | 30.24 | 100.8% | ijpsonline.com |

Table 3: Precision Data for Brimonidine Tartrate Analysis

| Parameter | Concentration (µg/mL) | Measured Concentration (Mean ± SD) | % RSD | Source |

|---|---|---|---|---|

| Repeatability | 60 | 60.1 ± 0.45 | 0.75% | rroij.com |

| Intermediate Precision | 60 | 59.8 ± 0.52 | 0.87% | rroij.com |

Table 4: Robustness Study for Brimonidine Tartrate HPLC Method

| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates | Source |

|---|---|---|---|---|---|

| Flow Rate | 0.9 mL/min | 4.747 | 0.90 | 8247 | nih.gov |

| 1.1 mL/min | 3.868 | 0.91 | 7438 | nih.gov | |

| Mobile Phase pH | pH 3.3 | 4.215 | 0.92 | 7850 | nih.gov |

By establishing and adhering to these validation criteria, academic research on this compound can be conducted with a high degree of confidence in the analytical results, facilitating further investigation into its properties and potential applications.

Significance of 4,5 Didehydro Brimonidine in Impurity Profiling and Process Chemistry Research

Identification as a Process-Related Impurity in Brimonidine (B1667796) Synthesis and Production

4,5-Didehydro Brimonidine, also identified as Brimonidine tartrate impurity F by the European Pharmacopeia, is an unwanted chemical substance that can arise during the manufacturing process of Brimonidine. ontosight.aielitesynthlaboratories.com Its presence in the final active pharmaceutical ingredient (API) is carefully monitored to adhere to strict regulatory guidelines. ontosight.aiclearsynth.com The compound has a molecular formula of C11H8BrN5 and is characterized by a quinoxaline (B1680401) ring system linked to an imidazole (B134444) ring. ontosight.aielitesynthlaboratories.com

The identification and quantification of this and other impurities are critical components of quality control in pharmaceutical production. derpharmachemica.com Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and characterize impurities like this compound. ontosight.aiderpharmachemica.com The presence of such process-related impurities can potentially impact the stability and safety of the drug product. clearsynth.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine |

| CAS Number | 151110-15-5 |

| Molecular Formula | C11H8BrN5 |

| Molecular Weight | 290.12 g/mol |

| Synonyms | Brimonidine EP Impurity F |

| Data sourced from multiple chemical and pharmaceutical databases. elitesynthlaboratories.comncats.io |

Elucidation of Formation Mechanisms for Impurity Generation during Synthesis and Storage